molecular formula C6H8N2OS B12320279 N-Hydroxy-2-(thiophen-3-yl)acetimidamide

N-Hydroxy-2-(thiophen-3-yl)acetimidamide

Cat. No.: B12320279
M. Wt: 156.21 g/mol
InChI Key: LGPSLLXIJLFLIW-UHFFFAOYSA-N
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Description

N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE is a chemical compound with the molecular formula C6H8N2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N'-hydroxy-2-thiophen-3-ylethanimidamide

InChI

InChI=1S/C6H8N2OS/c7-6(8-9)3-5-1-2-10-4-5/h1-2,4,9H,3H2,(H2,7,8)

InChI Key

LGPSLLXIJLFLIW-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC=C1C/C(=N\O)/N

Canonical SMILES

C1=CSC=C1CC(=NO)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-Hydroxy compounds are often investigated for their potential anticancer properties. Research has indicated that derivatives of hydroxamic acids, which include N-hydroxy compounds, can act as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are critical in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis. For instance, studies have shown that certain hydroxamic acid derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential application for N-Hydroxy-2-(thiophen-3-yl)acetimidamide in cancer treatment .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Thiophene derivatives are known to possess antifungal and antibacterial activities. The incorporation of the hydroxamic acid functionality may enhance these properties, making this compound a candidate for developing new antimicrobial agents. In particular, studies have highlighted the effectiveness of thiophene-based compounds against pathogens like Aspergillus and Candida, which are significant in clinical settings .

Agricultural Applications

Fungicides and Herbicides
In agricultural chemistry, compounds similar to this compound are explored for their potential as fungicides and herbicides. The antifungal activity observed in certain thiophene derivatives positions this compound as a candidate for agricultural applications. Research indicates that thiophene-based fungicides can inhibit the growth of various plant pathogens, thus protecting crops from fungal diseases .

Material Science

Polymer Synthesis
N-Hydroxy compounds have utility in synthesizing polymers with specific functional properties. The presence of a hydroxamic acid group can facilitate coordination with metal ions, leading to the formation of metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and drug delivery systems. The versatility of thiophene derivatives in creating conductive polymers is also noteworthy, offering potential applications in organic electronics .

Summary of Case Studies

Application AreaFindingsReferences
Medicinal ChemistryAnticancer activity through HDAC inhibition; significant cytotoxicity against cancer cell lines ,
Antimicrobial ActivityEffective against Aspergillus and Candida; potential for development as new antimicrobial agents ,
Agricultural ChemistryPotential fungicide; inhibits growth of plant pathogens ,
Material ScienceUseful in polymer synthesis; potential for MOFs and conductive polymers ,

Mechanism of Action

The mechanism of action of N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE is unique due to the presence of both the hydroxy and thiophene groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

N-Hydroxy-2-(thiophen-3-yl)acetimidamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Synthesis

This compound features a thiophene ring and an acetimidamide functional group, which contribute to its biological activity. The synthesis typically involves the reaction of thiophene derivatives with acetimidamide under controlled conditions.

Synthetic Route

  • Starting Materials : Thiophene-3-acetic acid and hydroxylamine.
  • Reagents : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Conditions : Reactions are conducted under mild temperatures to optimize yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of pro-inflammatory mediators such as prostaglandins .

Pharmacological Effects

Table 1: Biological Activity Summary

Activity TypeMechanismReference
Anti-inflammatoryCOX-2 inhibition
AntibacterialPotential inhibition of bacterial growth

Table 2: Comparison with Related Compounds

Compound NameIC50 (μM) COX-2 InhibitionNotes
This compoundTBDInvestigated for anti-inflammatory effects
Celecoxib0.04 ± 0.01Standard anti-inflammatory drug
Other Thiophene DerivativesTBDVarying activities reported

Case Studies

  • In Vitro Studies : A study demonstrated that compounds similar to this compound significantly inhibited COX-2 activity, with IC50 values comparable to established NSAIDs like celecoxib .
  • In Vivo Studies : Animal models have shown promising results with related thiophene derivatives exhibiting reduced inflammation in carrageenan-induced paw edema tests, indicating potential therapeutic applications for inflammatory diseases .

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